molecular formula C22H22ClN3O3S B2532126 N-(4-chlorophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide CAS No. 878053-23-7

N-(4-chlorophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide

Cat. No.: B2532126
CAS No.: 878053-23-7
M. Wt: 443.95
InChI Key: CZJGEOQLTVWYBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide is a synthetic organic compound that features a complex molecular structure. It contains a chlorophenyl group, an indole moiety, and a morpholino group, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Attachment of the Chlorophenyl Group: This can be achieved via electrophilic aromatic substitution or other coupling reactions.

    Introduction of the Morpholino Group: This step may involve nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its chemical structure.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly if it exhibits biological activity.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-((1H-indol-3-yl)thio)acetamide: Lacks the morpholino group.

    N-(4-chlorophenyl)-2-((1-(2-oxoethyl)-1H-indol-3-yl)thio)acetamide: Lacks the morpholino group but has a similar core structure.

    N-(4-chlorophenyl)-2-((1-(2-morpholinoethyl)-1H-indol-3-yl)thio)acetamide: Similar but with different substituents.

Uniqueness

The presence of the morpholino group and the specific arrangement of functional groups in N-(4-chlorophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide may confer unique chemical and biological properties, distinguishing it from similar compounds.

Conclusion

This compound is a complex compound with potential applications in various scientific fields. Its synthesis, chemical reactivity, and unique structure make it a subject of interest for further research and development.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3S/c23-16-5-7-17(8-6-16)24-21(27)15-30-20-13-26(19-4-2-1-3-18(19)20)14-22(28)25-9-11-29-12-10-25/h1-8,13H,9-12,14-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJGEOQLTVWYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.